molecular formula C21H31NO2Si B8370665 Tert-butyl 4-(4-((trimethylsilyl)ethynyl)phenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-((trimethylsilyl)ethynyl)phenyl)piperidine-1-carboxylate

Cat. No. B8370665
M. Wt: 357.6 g/mol
InChI Key: MDASQFCWNVVJIV-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 62.4, except ((4-bromophenyl)ethynyl)trimethylsilane (compound 76.1, 850 mg, 3.36 mmol) was used in place of 5-bromo-1H-indazole to yield the title compound as a yellow oil (0.80 g, 67%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
N1C2C(=CC([CH:10]3[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]3)=CC=2)C=N1.Br[C:24]1[CH:29]=[CH:28][C:27]([C:30]#[C:31][Si:32]([CH3:35])([CH3:34])[CH3:33])=[CH:26][CH:25]=1>>[CH3:33][Si:32]([C:31]#[C:30][C:27]1[CH:28]=[CH:29][C:24]([CH:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:21])([CH3:22])[CH3:20])=[O:17])[CH2:12][CH2:11]2)=[CH:25][CH:26]=1)([CH3:34])[CH3:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
850 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C#C[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C#C[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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